molecular formula C16H15BrCl2N4O4 B105966 Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- CAS No. 17464-91-4

Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-

Cat. No. B105966
CAS RN: 17464-91-4
M. Wt: 478.1 g/mol
InChI Key: WZYPIHOBHDXNJL-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- is a synthetic compound that has been widely used in scientific research. It is a member of the azo compound family, which is characterized by a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. This compound has been synthesized through a multi-step process, which involves the reaction of various chemical reagents.

Mechanism Of Action

The mechanism of action of Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- is not fully understood. However, it is believed that this compound interacts with the target molecule through the formation of hydrogen bonds and hydrophobic interactions. This interaction leads to the formation of a stable complex between the compound and the target molecule.

Biochemical And Physiological Effects

Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- in lab experiments is its high specificity towards the target molecule. This makes it an ideal reagent for the detection of proteins and nucleic acids. However, one of the limitations of using this compound is its high toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- in scientific research. One of the directions is the development of more efficient synthesis methods that can reduce the cost and time required for the synthesis of this compound. Another direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of this compound in the development of biosensors for the detection of biomolecules is an area of active research.
Conclusion
In conclusion, Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- is a synthetic compound that has been widely used in scientific research. Its high specificity towards the target molecule makes it an ideal reagent for the detection of proteins and nucleic acids. However, its high toxicity should be taken into consideration when handling this compound. There are several future directions for the use of this compound in scientific research, including the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- involves several steps. The first step is the reaction of 2-chloro-6-bromo-4-nitroaniline with 3-chloroaniline in the presence of a catalyst. The resulting compound is then reacted with ethylene glycol to form the final product. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- has been extensively used in scientific research. One of the primary applications of this compound is in the field of biochemistry. It has been used as a reagent for the detection of proteins and nucleic acids. It has also been used as a fluorescent probe for the detection of DNA damage.

properties

IUPAC Name

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2N4O4/c17-12-7-11(23(26)27)9-14(19)16(12)21-20-15-2-1-10(8-13(15)18)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPIHOBHDXNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066203
Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Molecular Weight

478.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-

CAS RN

17464-91-4, 12223-16-4
Record name 2,2′-[[4-[2-(2-Bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis-
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Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Record name 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis
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